(R)-3-Amino-2-(2-bromobenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromobenzyl group attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromobenzyl bromide.
Alkylation: The 2-bromobenzyl bromide undergoes alkylation with a suitable amino acid derivative, such as N-protected alanine, in the presence of a base like sodium hydride.
Deprotection: The N-protecting group is removed under acidic conditions to yield the desired ®-3-Amino-2-(2-bromobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(2-bromobenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-(2-chlorobenzyl)propanoic acid
- ®-3-Amino-2-(2-fluorobenzyl)propanoic acid
- ®-3-Amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
®-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen or alkyl-substituted derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity profiles.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
NZFMYDNPOGZVOM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Origin of Product |
United States |
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